![molecular formula C17H14BrFN2OS B2615279 (4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851865-87-7](/img/structure/B2615279.png)
(4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
The compound (4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, also known as compound 1, is a synthetic small molecule that has been studied for its potential use in scientific research applications. It is a member of the imidazole family of compounds, which are known to have a variety of biological activities.
Scientific Research Applications
Synthesis and Chemical Transformations
One of the primary scientific research applications of compounds similar to (4-bromophenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves their synthesis and subsequent chemical transformations. These compounds often serve as key intermediates in the synthesis of more complex molecules. For instance, 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, has been identified as a crucial intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, such as flurbiprofen. The development of practical and scalable synthesis methods for such intermediates, including the use of cross-coupling reactions and diazotization, is of significant interest in medicinal chemistry and pharmaceutical manufacturing (Qiu et al., 2009).
Pharmacophore Design for Drug Discovery
The compound's structure, containing a 4,5-dihydro-1H-imidazol-1-yl moiety, suggests potential utility in the design of pharmacophores for drug discovery, particularly as inhibitors of specific enzymes or receptors. For example, compounds with a tri- and tetra-substituted imidazole scaffold are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which plays a role in proinflammatory cytokine release. Research into the design, synthesis, and activity studies of such inhibitors is an important aspect of developing new therapeutics for inflammatory diseases (Scior et al., 2011).
Fluorescent Chemosensors
Compounds based on imidazole and benzylthio groups may also find applications as fluorescent chemosensors. Research into similar structural motifs has led to the development of chemosensors for detecting metal ions, anions, and neutral molecules. The selectivity and sensitivity of these sensors make them valuable tools in environmental monitoring, biological research, and medical diagnostics (Roy, 2021).
Environmental Remediation
The research applications extend into environmental science, particularly in the treatment of organic pollutants. Enzymatic degradation of recalcitrant compounds in wastewater, with the aid of redox mediators, demonstrates the potential for using complex organic molecules in environmental remediation efforts. The effectiveness of such processes in degrading pollutants highlights the importance of understanding the chemical and biological interactions of synthetic compounds (Husain & Husain, 2007).
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. Imidazole rings are found in important natural products like histamine and biosynthetic enzymes like histidine decarboxylase .
Mode of Action
The presence of the imidazole ring, along with the bromophenyl and fluorobenzyl groups, suggests that this compound might interact with its targets through a combination of π-π stacking (aromatic interactions), hydrogen bonding, and halogen bonding .
Biochemical Pathways
Without specific information, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been known to inhibit tubulin polymerization, suggesting potential antimitotic or anticancer activity .
properties
IUPAC Name |
(4-bromophenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-5-3-13(4-6-14)16(22)21-10-9-20-17(21)23-11-12-1-7-15(19)8-2-12/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAZPYLMZKZHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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